Cas no 954012-46-5 (4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide)

4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide
- AKOS024643064
- 4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide
- F2357-0296
- 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(2,4-difluorophenyl)thiazol-2-yl)benzamide
- 954012-46-5
-
- インチ: 1S/C24H19F2N3O3S2/c1-29(14-16-5-3-2-4-6-16)34(31,32)19-10-7-17(8-11-19)23(30)28-24-27-22(15-33-24)20-12-9-18(25)13-21(20)26/h2-13,15H,14H2,1H3,(H,27,28,30)
- InChIKey: WBUGYIOPPOBDON-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=CC=C(F)C=C2F)=CS1)(=O)C1=CC=C(S(N(CC2=CC=CC=C2)C)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 499.08359015g/mol
- どういたいしつりょう: 499.08359015g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 783
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2357-0296-10μmol |
4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
954012-46-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2357-0296-5mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
954012-46-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2357-0296-20mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
954012-46-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2357-0296-75mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
954012-46-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
A2B Chem LLC | BA77921-100mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
954012-46-5 | 100mg |
$697.00 | 2024-05-20 | ||
Life Chemicals | F2357-0296-2mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
954012-46-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2357-0296-10mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
954012-46-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2357-0296-1mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
954012-46-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2357-0296-100mg |
4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
954012-46-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2357-0296-5μmol |
4-[benzyl(methyl)sulfamoyl]-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
954012-46-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamideに関する追加情報
4-Benzyl(methyl)sulfamoyl-N-4-(2,4-Difluorophenyl)-1,3-Thiazol-2-ylbenzamide: A Comprehensive Overview
4-Benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 954012-46-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives and has shown promising potential in various therapeutic applications. This article provides a detailed overview of the chemical structure, synthesis, biological activities, and recent research advancements related to this compound.
Chemical Structure and Synthesis:
The chemical structure of 4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide is characterized by a central thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The thiazole ring is substituted with a benzamide moiety at the 2-position and a benzyl(methyl)sulfamoyl group at the 4-position. Additionally, the benzamide moiety is further substituted with a 2,4-difluorophenyl group at the 4-position.
The synthesis of this compound typically involves several steps. The first step often involves the formation of the thiazole ring through a cyclization reaction. Subsequently, the benzamide moiety is introduced via an amide coupling reaction. The final step involves the introduction of the benzyl(methyl)sulfamoyl group through a sulfonamide formation reaction. The specific synthetic routes can vary depending on the desired purity and yield of the final product.
Biological Activities:
Recent studies have demonstrated that 4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide exhibits a range of biological activities that make it a promising candidate for drug development. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocytes and macrophages.
Furthermore, preliminary in vivo studies have indicated that 4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide can reduce inflammation in animal models of arthritis and colitis. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide has also been investigated for its antitumor activity. In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. Mechanistic studies have revealed that it may target multiple signaling pathways involved in cancer progression, including PI3K/AKT and MAPK/ERK pathways.
Clinical Trials and Future Prospects:
The promising preclinical results for 4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide have led to its evaluation in early-phase clinical trials. Phase I clinical trials are currently underway to assess the safety and pharmacokinetics of this compound in healthy volunteers and patients with advanced solid tumors. Preliminary data from these trials have shown that the compound is well-tolerated at various dose levels with no significant adverse effects reported.
If these initial trials are successful, subsequent Phase II trials will be conducted to evaluate the efficacy of 4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide in specific patient populations. These trials will provide valuable insights into its therapeutic potential and help guide future drug development efforts.
Mechanistic Insights:
To better understand the biological activities of 4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide, researchers have conducted extensive mechanistic studies. These studies have revealed that this compound can modulate multiple cellular processes involved in inflammation and cancer. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammation and immune responses.
In addition to its effects on NF-kB signaling, 4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide has also been found to interfere with other signaling pathways such as JAK/STAT and Wnt/β-catenin pathways. These pathways are known to play crucial roles in cell proliferation and survival, making them attractive targets for therapeutic intervention.
Safety Profile: In conclusion, the compound Benzylimethy lsulfamo yl-N - ( - dif luoro phen y - ) - thia zol - ylb enza mide (CAS No.9501 0 - -5)) represents a promising candidate for further development as a therapeutic agent due to its diverse biological activities and favorable safety profile. Benzylimethy lsulfamo yl-N - ( - dif luoro phen y - ) - thia zol - ylb enza mide (CAS No.9501 0 - -5)) continues to be an active area of research, Benzylimethy lsutfamo yl-N - ( - dif luoro phen y - ) - thia zol - ylb enza mide (CAS No.9501 0 - -5)) with ongoing studies aimed at elucidating its full therapeutic potential. Benzylimethy lsufamo yl-N - ( - dif luoro phen y - ) - thia zol - ylb enza mide (CAS No.9501 0 - -5)) holds promise for addressing unmet medical needs in various disease areas.
The safety profile of 4-benzyl(methyl)sulfamoyl-N--(--difluorophen-y-)-thiazo-y--benzami-de (CAS No. 95012--5) has been extensively evaluated through preclinical toxicology studies. These studies have demonstrated that the compound has low toxicity at therapeutic doses and does not cause significant organ damage or systemic toxicity in animal models.
954012-46-5 (4-benzyl(methyl)sulfamoyl-N-4-(2,4-difluorophenyl)-1,3-thiazol-2-ylbenzamide) 関連製品
- 1806865-19-9(3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine)
- 1809310-03-9(2-benzyloxy-3-bromo-pyridin-4-amine)
- 1170177-48-6(N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2-(phenylamino)-1,3-thiazole-4-carboxamide)
- 896686-47-8(3-{(2-fluorophenyl)methylsulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 1207042-43-0(4-fluoro-3-methyl-N-{1-(thiophen-2-yl)cyclopropylmethyl}benzene-1-sulfonamide)
- 2109571-45-9(ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate)
- 2228764-13-2(2,2-difluoro-2-6-(pyrrolidin-1-yl)pyridin-3-ylethan-1-amine)
- 433953-87-8(4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)
- 1932576-99-2(rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid)
- 305806-38-6(4-(1-Methyl-5-imidazolyl)benzoic Acid)



